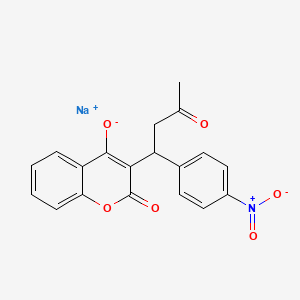
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is a synthetic organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure includes two phenolic groups, which contribute to its ability to scavenge free radicals and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol typically involves the reaction of 3,5-di(tert-butyl)-4-hydroxybenzaldehyde with hexane-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, industrial production may utilize advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl groups in the hexane-2,4-dione moiety can be reduced to alcohols.
Substitution: The hydrogen atoms on the phenolic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol has several scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as an additive in polymers, lubricants, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant activity of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is primarily due to its phenolic groups, which can donate hydrogen atoms to neutralize free radicals. This process prevents the initiation and propagation of oxidative chain reactions. The compound’s bulky tert-butyl groups also provide steric hindrance, protecting the phenolic groups from rapid degradation.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.
Trolox: A water-soluble analog of vitamin E with antioxidant properties.
Uniqueness
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is unique due to its dual phenolic groups and the presence of the hexane-2,4-diol moiety, which enhances its antioxidant capacity. The compound’s structure allows for greater stability and effectiveness in various applications compared to other antioxidants.
Properties
| 141075-83-4 | |
Molecular Formula |
C34H54O4 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
3,4-bis(3,5-ditert-butyl-4-hydroxyphenyl)hexane-3,4-diol |
InChI |
InChI=1S/C34H54O4/c1-15-33(37,21-17-23(29(3,4)5)27(35)24(18-21)30(6,7)8)34(38,16-2)22-19-25(31(9,10)11)28(36)26(20-22)32(12,13)14/h17-20,35-38H,15-16H2,1-14H3 |
InChI Key |
QXARPYSNDQRSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C(CC)(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



